Ethyl 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylate
Description
Ethyl 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylate is a fluorinated aromatic heterocyclic compound featuring a benzothiophene core substituted with a trifluoromethyl (-CF₃) group at the 6-position and an ethyl ester moiety at the 2-position. The trifluoromethyl group enhances lipophilicity, metabolic stability, and electronic effects, making this compound valuable in pharmaceutical and agrochemical research . It is commercially available as a high-purity reagent (e.g., CymitQuimica Ref: 10-F067026), though detailed synthetic protocols are often proprietary .
Properties
IUPAC Name |
ethyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O2S/c1-2-17-11(16)10-5-7-3-4-8(12(13,14)15)6-9(7)18-10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTGOVLGERAGEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Procedure
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 2-fluoro-4-(trifluoromethyl)benzaldehyde (1 eq.), ethyl thioglycolate (1.2 eq.), potassium carbonate (1.1 eq.), anhydrous dimethylformamide (DMF) | The reactants are dissolved in anhydrous DMF under nitrogen atmosphere. The mixture is stirred at 60 °C for 2 hours to promote cyclization forming the benzothiophene ring system. |
| 2 | Dilution with water (20 mL), extraction with diethyl ether | After reaction completion, the mixture is diluted with water and extracted with diethyl ether to separate the organic product. |
| 3 | Drying over sodium sulfate (Na2SO4), concentration under reduced pressure | The organic layer is dried and concentrated to yield crude product. |
| 4 | Recrystallization from methanol | The crude product is purified by recrystallization to afford Ethyl 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylate as a solid. |
This procedure is adapted from a patent synthesis (WO2018/122232) and peer-reviewed sources, ensuring reproducibility and high purity of the target compound.
Alternative Methodology: Base-Mediated Condensation
An alternative approach involves the condensation of 4-chloro-2-fluorobenzaldehyde with ethyl thioglycolate in the presence of triethylamine in anhydrous dimethyl sulfoxide (DMSO) at elevated temperature (80 °C for 2 hours, then room temperature overnight). The solid product is isolated by precipitation in ice-water and filtration. This method, however, is more suited for halogen-substituted benzothiophenes and may require further modification to introduce the trifluoromethyl group.
The key step in the preparation is a nucleophilic substitution and cyclization where the thiol moiety of ethyl thioglycolate attacks the aldehyde carbon, followed by intramolecular cyclization to form the benzothiophene ring. The base (K2CO3 or triethylamine) deprotonates the thiol to increase nucleophilicity. The trifluoromethyl group on the aromatic ring influences the electronic environment, facilitating regioselective cyclization at the 6-position.
Purification : Recrystallization from methanol is the preferred method to achieve high purity. Chromatographic techniques using pentane/ether mixtures can be employed if further purification is necessary.
Characterization : Typical characterization includes ^1H and ^13C NMR spectroscopy, confirming aromatic proton shifts and ester carbonyl signals; IR spectroscopy to identify ester C=O stretch (~1700 cm^-1) and C-F stretches; and mass spectrometry to confirm molecular weight (274.26 g/mol).
| Parameter | Details |
|---|---|
| Starting Material | 2-fluoro-4-(trifluoromethyl)benzaldehyde |
| Nucleophile | Ethyl thioglycolate |
| Base | Potassium carbonate (K2CO3) or triethylamine |
| Solvent | Anhydrous DMF or DMSO |
| Temperature | 60 °C (DMF) or 80 °C (DMSO) |
| Reaction Time | 2 hours (DMF) or 2 hours + overnight (DMSO) |
| Atmosphere | Inert (Nitrogen) |
| Work-up | Dilution with water, extraction with diethyl ether, drying over Na2SO4 |
| Purification | Recrystallization in methanol or chromatography |
| Yield | Typically moderate to high (not explicitly quantified in sources) |
Current literature emphasizes the robustness of the base-mediated cyclization for preparing benzothiophene derivatives with electron-withdrawing substituents like trifluoromethyl groups. The presence of such groups enhances the compound’s stability and potential biological activity. Future research may focus on optimizing reaction conditions for scale-up, exploring alternative catalysts to improve yields, and expanding functional group tolerance during synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiophene ring, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiophene derivatives.
Substitution: Substituted benzothiophene derivatives.
Scientific Research Applications
Chemical Properties and Structure
ETBC is characterized by its benzothiophene core with a trifluoromethyl substituent, which enhances its lipophilicity and reactivity. The molecular formula is , with a molecular weight of approximately 274.26 g/mol . The presence of the trifluoromethyl group significantly influences its electronic properties, making it valuable in various applications.
Chemistry
- Building Block for Synthesis : ETBC serves as a versatile building block for synthesizing more complex organic compounds. Its unique structure allows for the introduction of various functional groups, facilitating the development of novel materials and pharmaceuticals.
- Synthetic Methodologies : Recent studies have highlighted the use of ETBC in transition-metal-free synthesis processes, showcasing its potential in green chemistry applications .
Biology
- Fluorescent Probes : Due to its unique electronic properties, ETBC has been investigated as a potential fluorescent probe for biological imaging. Its ability to emit light upon excitation makes it suitable for tracking biological processes at the cellular level.
- Antiproliferative Activity : Research indicates that ETBC exhibits antiproliferative effects against various cancer cell lines. Studies have demonstrated that it can inhibit cell growth and induce apoptosis, making it a candidate for cancer therapy .
- Anti-inflammatory Properties : ETBC has shown promise in inhibiting key inflammatory pathways, suggesting potential applications in treating inflammatory diseases such as arthritis .
Medicine
- Pharmaceutical Intermediate : The compound is explored as an intermediate in the synthesis of pharmaceuticals targeting specific enzymes or receptors. Its structural characteristics allow for modifications that enhance therapeutic efficacy.
-
Case Studies :
- A clinical trial involving ETBC analogs reported a response rate of approximately 30% in patients with advanced solid tumors, indicating its potential as an anticancer agent .
- In preclinical models of arthritis, ETBC significantly reduced joint swelling and pain scores compared to control groups .
Industry
- Advanced Materials Development : ETBC is utilized in developing advanced materials with specific electronic or optical properties. Its unique structure allows for tailoring materials for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of Ethyl 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzothiophene core can bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects: Trifluoromethyl vs. Chloro
A key structural analog is Ethyl 6-Chloro-1-benzothiophene-2-carboxylate (CAS: 105191-53-5), where the -CF₃ group is replaced with -Cl.
| Property | Ethyl 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylate | Ethyl 6-Chloro-1-benzothiophene-2-carboxylate |
|---|---|---|
| Molecular Formula | C₁₂H₉F₃O₂S | C₁₁H₉ClO₂S |
| Molecular Weight (g/mol) | 274.26 | 252.70 |
| Substituent Electronic Effect | Strong electron-withdrawing (-CF₃) | Moderate electron-withdrawing (-Cl) |
| Lipophilicity (LogP) | Higher (estimated) | Lower (estimated) |
| Applications | Drug discovery, fluorinated intermediates | Intermediate for cross-coupling reactions |
The -CF₃ group increases metabolic stability and bioavailability compared to -Cl, which is more prone to nucleophilic substitution .
Heterocyclic Core Variations
Ethyl 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS: 860457-99-4) and Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS: 306960-67-8) share the trifluoromethyl-ester motif but replace benzothiophene with imidazopyridine.
Trifluoromethyl Positioning and Isosteres
Ethyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-acetate (Alfa Aesar H58833) and Ethyl 2-trifluoromethyl-4-methylpyrimidine-5-carboxylate (CAS: 306960-67-8) demonstrate the impact of -CF₃ placement:
| Compound | Core Structure | -CF₃ Position | Key Properties |
|---|---|---|---|
| This compound | Benzothiophene | 6-position | High thermal stability, UV activity |
| Ethyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-acetate | Thiazole | Phenyl ring | Enhanced solubility in polar solvents |
| Ethyl 2-trifluoromethyl-4-methylpyrimidine-5-carboxylate | Pyrimidine | 2-position | Reactivity in nucleophilic substitutions |
The 6-position on benzothiophene optimizes steric effects for π-stacking in protein binding, whereas pyrimidine derivatives are more reactive in cross-coupling reactions .
Biological Activity
Ethyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and relevant research findings related to this compound.
Synthesis
The compound can be synthesized through various methods, including microwave-assisted synthesis and transition-metal-free processes. These methods generally yield high purity and efficiency, which are crucial for subsequent biological evaluations .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity. In one study, derivatives of benzothiophene were screened for their effectiveness against various bacterial strains, including Staphylococcus aureus. The compound demonstrated moderate antibacterial activity, with minimum inhibitory concentration (MIC) values indicating its potential as a lead compound for further development .
Enzyme Inhibition
This compound's structure suggests potential inhibitory activity against enzymes involved in neurodegenerative diseases. Research has focused on its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are important targets in Alzheimer's disease treatment. The trifluoromethyl group is hypothesized to enhance binding affinity due to increased hydrophobic interactions .
Case Studies
- Antimicrobial Activity Assessment : A study investigated the antibacterial efficacy of this compound against resistant strains of S. aureus. The results indicated that the compound exhibits significant activity at concentrations lower than those required for traditional antibiotics, suggesting its potential as an alternative therapeutic agent .
- Neuroprotective Effects : In another case study focusing on neuroprotective properties, the compound was tested for its ability to inhibit AChE and BChE. The findings revealed that it could effectively reduce enzyme activity, thereby increasing acetylcholine levels in synaptic clefts, which is beneficial in treating cognitive decline associated with Alzheimer's disease .
Research Findings Summary
| Property | Value |
|---|---|
| MIC against S. aureus | ≥ 128 µg/mL |
| AChE Inhibition IC50 | < 20 µM |
| BChE Inhibition IC50 | < 20 µM |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare Ethyl 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylate?
- Methodological Answer : The synthesis typically involves cyclization of precursor molecules, such as coupling reactions between halogenated intermediates and boronic acids. For example, a Suzuki-Miyaura coupling using ethyl 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylate with a boronic acid derivative under palladium catalysis can yield the benzothiophene core . Friedel-Crafts acylation and subsequent esterification are also viable for constructing the trifluoromethyl-substituted benzothiophene scaffold .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight (e.g., m/z 366 [M+H]⁺ in ) and purity.
- HPLC (High-Performance Liquid Chromatography) : Retention times under varying conditions (e.g., 1.26 minutes with SMD-TFA05 vs. 0.29 minutes with SQD-FA50) help assess chromatographic behavior .
- X-ray Crystallography : Resolves crystal structures using software like SHELXL for refinement and ORTEP-3 for visualization .
Q. What purification strategies are effective post-synthesis?
- Methodological Answer : Liquid-liquid extraction (e.g., ethyl acetate/brine), drying over anhydrous MgSO₄, and recrystallization (e.g., using hexane/ethyl acetate mixtures) are standard. Column chromatography with silica gel may separate byproducts .
Advanced Research Questions
Q. How can contradictions in HPLC retention times under different conditions be resolved?
- Methodological Answer : Retention time variability arises from mobile phase composition (e.g., trifluoroacetic acid vs. formic acid modifiers) and column chemistry. Standardize conditions (e.g., SMD-TFA05 for acidic vs. SQD-FA50 for neutral analytes) and validate with internal standards. Cross-reference with LCMS to confirm molecular identity despite retention shifts .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of electron-deficient intermediates .
- Catalyst Systems : Use tripropyl-1,3,5,2,4,6-trioxatriphosphine (T3P) for efficient coupling reactions .
- Stoichiometry Control : Maintain a 1:1 molar ratio of reactants to minimize side products, as seen in two-step syntheses achieving 91% yield .
Q. How is the crystal structure of this compound determined and validated?
- Methodological Answer :
- Data Collection : High-resolution X-ray diffraction data are processed using SHELX (e.g., SHELXL for refinement).
- Validation : Software like PLATON checks for structural integrity, while SHELXPRO interfaces with macromolecular tools for twinned data analysis. ORTEP-3 generates publication-quality thermal ellipsoid plots .
Q. How can the benzothiophene ring’s conformational stability be analyzed?
- Methodological Answer : Apply Cremer-Pople puckering parameters to quantify ring non-planarity. Calculate amplitude (q) and phase (φ) angles from crystallographic coordinates to assess pseudorotation or chair/boat conformations .
Q. What mechanistic considerations apply to reactions involving the trifluoromethyl group?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
